Disperse Yellow 76
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Overview
Description
Disperse Yellow 76 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic. These dyes are characterized by their low water solubility and non-ionic nature, making them suitable for hydrophobic fibers. Disperse Yellow 76 is known for its vibrant yellow color and is widely used in the textile industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Disperse Yellow 76 typically involves the coupling of diazonium salts with aromatic compounds. The process begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component under controlled pH and temperature conditions. The reaction is usually carried out in an aqueous medium with the aid of dispersing agents to ensure uniform particle size and distribution.
Industrial Production Methods: In industrial settings, the production of Disperse Yellow 76 involves large-scale batch or continuous processes. The dye is synthesized in reactors where precise control of temperature, pH, and reaction time is maintained. After synthesis, the dye is filtered, washed, and dried to obtain a fine powder. Dispersing agents are added to the dye powder to enhance its solubility and stability during the dyeing process.
Chemical Reactions Analysis
Types of Reactions: Disperse Yellow 76 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bond in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original dye molecule.
Reduction Products: Aromatic amines and other reduced forms of the dye.
Substitution Products: Modified dye molecules with different functional groups.
Scientific Research Applications
Disperse Yellow 76 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in drug delivery systems and diagnostic assays.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and coatings.
Mechanism of Action
The mechanism of action of Disperse Yellow 76 involves its interaction with the hydrophobic regions of synthetic fibers. The dye molecules penetrate the fiber matrix and are held in place by van der Waals forces and dipole interactions. The dyeing process is facilitated by the use of dispersing agents and high temperatures, which increase the mobility of the dye molecules and enhance their uptake by the fibers.
Comparison with Similar Compounds
Disperse Yellow 76 can be compared with other similar disperse dyes, such as:
Disperse Yellow 42: Another yellow disperse dye with similar applications but different chemical structure.
Disperse Yellow 86: Known for its excellent lightfastness and washfastness properties.
Disperse Yellow 184: A fluorescent yellow dye used for high-visibility applications.
Uniqueness: Disperse Yellow 76 is unique due to its specific shade of yellow, good dyeing properties, and compatibility with various synthetic fibers. Its chemical structure allows for efficient penetration and retention within the fiber matrix, making it a preferred choice for many industrial applications.
Biological Activity
Disperse Yellow 76 is a synthetic azo dye widely used in the textile industry for dyeing polyester fabrics. Recent studies have highlighted its biological activities, particularly its antimicrobial and cytotoxic properties. This article reviews the biological activity of Disperse Yellow 76, providing a comprehensive overview of its effects on various microorganisms and cancer cell lines.
Chemical Structure and Properties
Disperse Yellow 76 belongs to the class of disperse dyes, characterized by their low water solubility and high affinity for synthetic fibers. Its chemical structure includes an azo group (-N=N-), which is known to influence its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that Disperse Yellow 76 exhibits significant antimicrobial properties against various pathogens. The following table summarizes its effectiveness against different microorganisms:
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | Very Good |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Good |
Candida albicans | Moderate |
Aspergillus niger | Poor |
The data indicate that Disperse Yellow 76 is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, while showing moderate activity against Gram-negative bacteria like Escherichia coli. The dye's antifungal properties are also noteworthy, especially against Candida albicans.
Cytotoxicity Studies
In vitro cytotoxicity tests have been conducted to evaluate the potential anticancer effects of Disperse Yellow 76 on various human cancer cell lines, including HepG-2 (liver cancer), HCT-116 (colon cancer), MCF-7 (breast cancer), and A-549 (lung cancer). The results are summarized in the following table:
Cell Line | IC50 (µg/mL) | Comparison to Cisplatin |
---|---|---|
HepG-2 | 1.73 | More effective |
HCT-116 | 1.93 | Comparable |
MCF-7 | 3.93 | Less effective |
A-549 | 2.88 | Comparable |
The IC50 values represent the concentration required to inhibit 50% of cell growth after a 48-hour exposure. Notably, Disperse Yellow 76 demonstrated significant cytotoxicity, particularly against HepG-2 cells, outperforming cisplatin in some cases.
Case Studies
- Study on Antimicrobial Properties : A study highlighted that Disperse Yellow 76 exhibited a strong inhibitory effect on Staphylococcus aureus and Bacillus subtilis, suggesting its potential use as an antimicrobial agent in textiles .
- Cytotoxicity Evaluation : In another investigation, the cytotoxic effects of Disperse Yellow 76 were assessed alongside other disperse dyes. The results indicated that this dye had a selective action against cancer cell lines, with IC50 values indicating potent anticancer activity comparable to established chemotherapeutics like cisplatin .
The biological activity of Disperse Yellow 76 can be attributed to its chemical structure, which facilitates interaction with microbial cell membranes and cancer cell pathways. The azo group may play a crucial role in disrupting cellular processes, leading to cell death in both bacteria and cancer cells.
Properties
CAS No. |
12217-97-9 |
---|---|
Molecular Formula |
C25H21N5O5S |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
4-[4-[(4-hydroxy-3-methylphenyl)diazenyl]anilino]-3-nitro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C25H21N5O5S/c1-17-15-21(11-14-25(17)31)28-27-19-9-7-18(8-10-19)26-23-13-12-22(16-24(23)30(32)33)36(34,35)29-20-5-3-2-4-6-20/h2-16,26,29,31H,1H3 |
InChI Key |
CPDOVHIJHLISCR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NNC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4)[N+](=O)[O-])C=CC1=O |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4)[N+](=O)[O-])O |
Synonyms |
Disperse Yellow 76 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.